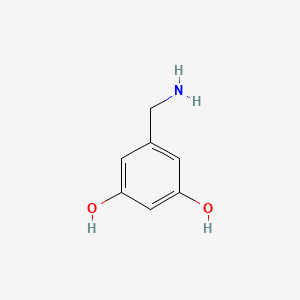

3,5-Dihydroxybenzylamine

説明

Historical Context of Benzylamine (B48309) Derivatives in Chemical and Biological Investigations

Benzylamine and its derivatives represent a class of organic compounds long recognized for their versatility in both organic chemistry and pharmacology. wikipedia.org Structurally consisting of a benzyl (B1604629) group attached to an amine, these compounds serve as fundamental precursors in the industrial synthesis of numerous pharmaceuticals and other complex organic molecules. wikipedia.org Historically, benzylamine has been used as a masked form of ammonia (B1221849) in synthesis, where the benzyl group can be easily removed after participating in a reaction. wikipedia.org

The biological importance of the benzylamine scaffold became evident through the development of various therapeutic agents. Derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A notable early application was the use of benzylamine hydrochloride to treat motion sickness. wikipedia.org Furthermore, the benzylamine structure is a key component in monoamine oxidase inhibitors (MAOIs) like pargyline, which have been used as antihypertensive and antidepressant medications. wikipedia.org This established role in modulating enzyme activity and interacting with biological receptors cemented the benzylamine framework as a privileged scaffold in medicinal chemistry, paving the way for the investigation of variously substituted analogues like 3,5-Dihydroxybenzylamine.

Significance of the this compound Scaffold in Advanced Chemical Sciences

The significance of this compound (3,5-DHBA) in advanced chemical sciences stems directly from its unique molecular architecture: a benzylamine backbone with hydroxyl groups specifically at the 3 and 5 positions. smolecule.com This arrangement distinguishes it from its isomers and is the primary determinant of its chemical reactivity and biological potential. smolecule.com

In synthetic chemistry, 3,5-DHBA is a valuable intermediate and building block. biosynth.com Its structure allows for a variety of functional group transformations, making it a useful reagent for producing more complex organic compounds. One of the notable reactions it participates in is photocyclization to form isoquinoline (B145761) derivatives, a class of compounds with significant representation in natural products and pharmaceuticals.

In medicinal chemistry and biological research, the 3,5-DHBA scaffold is primarily investigated for its potential as an enzyme inhibitor. smolecule.com Its structural similarity to endogenous catecholamines allows it to interact with enzymes involved in neurotransmitter metabolism. Specifically, studies have shown that it can act as an inhibitor of Catechol-O-methyltransferase (COMT), an enzyme critical for the metabolism of catecholamines such as dopamine (B1211576). This inhibitory action positions the 3,5-DHBA scaffold as a promising starting point for the design of novel therapeutic agents, particularly for targeting neurological disorders like Parkinson's disease.

Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research on this compound is largely concentrated on exploring its therapeutic potential, driven by its observed biological activities. The primary trajectory is its development as a scaffold for drugs targeting neurological disorders, leveraging its ability to modulate neurotransmitter systems and act as an enzyme inhibitor. smolecule.com Furthermore, studies have indicated that the compound possesses neuroprotective and antioxidant properties, with research showing it can reduce neuronal cell death in models of oxidative stress. These findings suggest potential applications in mitigating cellular damage associated with neurodegenerative diseases.

Despite these promising avenues, significant knowledge gaps remain. While the synthesis of 3,5-DHBA, typically via the demethylation of its precursor 3,5-dimethoxybenzylamine, is well-established, a full elucidation of its mechanisms of action at the molecular level is required. smolecule.com Further research is necessary to comprehensively map its interactions with various biochemical pathways and to understand the full scope of its biological effects. smolecule.com Although it is recognized as a valuable scaffold for drug design, its journey from a promising research chemical to a component of clinically evaluated therapeutic agents is still in its early stages. Expanding the investigation into its metabolic fate and optimizing its structure to enhance potency and specificity are key challenges for future studies.

Compound Data

Below are tables detailing the properties of this compound hydrochloride and a summary of its research applications.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 957864-31-2 | biosynth.com |

| Molecular Formula | C₇H₁₀ClNO₂ | biosynth.com |

| Molecular Weight | 175.61 g/mol | biosynth.com |

| IUPAC Name | 5-(aminomethyl)benzene-1,3-diol | |

| SMILES | C1=C(C=C(C=C1O)O)CN.Cl | biosynth.com |

Table 2: Summary of Research Applications for this compound

| Research Area | Application | Key Findings | Source(s) |

| Organic Synthesis | Reagent / Intermediate | Serves as a building block for complex organic molecules; participates in photocyclization reactions to form isoquinolines. | , biosynth.com |

| Medicinal Chemistry | Drug Design Scaffold | Used as a foundational structure for developing new therapeutic agents, particularly for neurological disorders. | , smolecule.com |

| Enzymology | Enzyme Inhibitor | Shown to inhibit Catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. | |

| Neuroscience | Neuroprotective Agent | Demonstrates antioxidant properties and the ability to protect dopaminergic neurons from oxidative stress in research models. |

Structure

3D Structure

特性

IUPAC Name |

5-(aminomethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQGXRRASGSLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492998 | |

| Record name | 5-(Aminomethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90817-33-7 | |

| Record name | 5-(Aminomethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dihydroxybenzylamine

Established Synthetic Routes for 3,5-Dihydroxybenzylamine

Established methods for synthesizing this compound primarily rely on the modification of readily available starting materials.

A common and well-documented method for the synthesis of this compound is the demethylation of its precursor, 3,5-Dimethoxybenzylamine. chemicalbook.com This process involves the cleavage of the methyl ether groups to yield the desired dihydroxy compound. A typical reagent used for this transformation is boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane. Following the reaction, purification is generally carried out using column chromatography.

Another precursor-based approach starts from 3,5-dihydroxybenzonitrile. This method involves the alkaline hydrolysis of the nitrile group to an intermediate amide, which is then reduced to the primary amine.

Table 1: Synthesis of this compound from Precursors

| Precursor | Reagents | Key Transformation | Reference |

|---|---|---|---|

| 3,5-Dimethoxybenzylamine | Boron tribromide (BBr₃) | Demethylation | |

| 3,5-Dihydroxybenzonitrile | 1. aq. NaOH, Raney Ni 2. HBr | Hydrolysis and Reduction |

The synthesis of this compound can also be approached through strategic functional group interconversions (FGI). ub.eduvanderbilt.eduimperial.ac.uk FGI refers to the process of converting one functional group into another through various chemical reactions such as substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk For instance, a carboxylic acid group in a precursor molecule could be converted to an amine through a series of reactions. These transformations are fundamental in organic synthesis, allowing for the construction of complex molecules from simpler starting materials. ub.edusolubilityofthings.com

Development of Novel and Sustainable Synthetic Approaches

Current research focuses on developing more efficient and environmentally friendly methods for synthesizing this compound and related dihydroxy compounds.

Catalytic methods are being explored to improve the efficiency and sustainability of synthesizing this compound. mpg.demdpi.com Catalysis can increase the rate of a reaction without being consumed in the process. mdpi.com While specific catalytic pathways for the direct synthesis of this compound are not extensively detailed in the provided results, the general principles of catalytic synthesis, including the use of metal catalysts and the development of high-throughput experimentation, are relevant to advancing its production. mpg.de For example, cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles have been modified with PEG-3,4-dihydroxybenzylamine to enhance their suspensibility in water for catalytic applications. mdpi.com

Biocatalysis, which utilizes enzymes or whole microbial cells, offers a green and highly selective alternative for synthesizing complex molecules, including dihydroxy compounds. researchgate.netmdpi.comrsc.orgucl.ac.ukacs.org Enzymes can catalyze reactions with high regio- and enantioselectivity under mild conditions. mdpi.com For instance, microbial dioxygenases are used to prepare homochiral cis-cyclohexadienediols from simple aromatics, which are valuable synthons for various chiral compounds. researchgate.net While a direct enzymatic synthesis of this compound is not explicitly described, the principles of biocatalytic dihydroxylation of aromatic compounds are a promising area for future research in its synthesis. researchgate.net

Reactivity and Chemical Reaction Studies of the this compound Core

The chemical reactivity of this compound is influenced by its functional groups: the aromatic diol and the primary amine. The hydroxyl groups can undergo oxidation to form quinones and can be substituted with other functional groups using reagents like acyl chlorides. smolecule.com The amine group allows for reactions such as acylation. The unique substitution pattern of the dihydroxy groups enables participation in photocyclization reactions to form isoquinoline (B145761) derivatives.

Studies on the structurally similar 3,4-dihydroxybenzylamine (B7771078) have shown that it can be oxidized by mushroom tyrosinase to form the corresponding quinone, which then transforms into 3,4-dihydroxybenzaldehyde (B13553). nih.gov This suggests that the 3,5-dihydroxy isomer may exhibit similar oxidative reactivity.

Table 2: Chemical Reactions of the this compound Core

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Quinones | smolecule.com |

| Substitution (of hydroxyl groups) | Acyl chlorides, alkyl halides | Esters, ethers | smolecule.com |

| Photocyclization | Light | Isoquinoline derivatives |

Oxidation Reactions and Characterization of Oxidative Products

The oxidation of this compound is a potential route to various derivatives, although detailed studies specifically characterizing the oxidative products of this isomer are not extensively documented in peer-reviewed literature. Generally, the presence of the dihydroxy-substituted benzene (B151609) ring makes the compound susceptible to oxidation.

Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are expected to oxidize the compound, potentially forming quinone-type structures or other oxidized derivatives. smolecule.com However, unlike its well-studied isomer 3,4-dihydroxybenzylamine which readily oxidizes to a stable quinone and subsequently to 3,4-dihydroxybenzaldehyde, the oxidation of the 3,5-isomer is less clear. mdpi.comnih.gov

Research on the closely related compound, 3,5-dihydroxybenzyl alcohol, has shown that it can be oxidized to form 3,5-dihydroxybenzaldehyde. ru.nl This reaction was observed when using a dinuclear Cu(II) complex as an oxidizing agent. ru.nl It is plausible that the oxidation of this compound could proceed through a similar pathway, where the amine group is transformed, potentially leading to the corresponding aldehyde, though this has not been experimentally confirmed in the available literature.

The following table summarizes the expected and observed oxidation reactions of this compound and a related compound.

| Starting Material | Oxidizing Agent | Expected/Observed Products | Citation |

| This compound | Potassium permanganate, Chromium trioxide | Quinones or other oxidized derivatives | smolecule.com |

| 3,5-Dihydroxybenzyl alcohol | Dinuclear Cu(II) complex | 3,5-Dihydroxybenzaldehyde | ru.nl |

Substitution Reactions Involving Hydroxyl and Amine Moieties

The functional groups of this compound—the two hydroxyl groups and the primary amine—are all active sites for substitution reactions. This allows for the synthesis of a wide array of derivatives, making it a useful scaffold in medicinal chemistry and organic synthesis. biosynth.com

The hydroxyl groups, being phenolic, can undergo O-alkylation and O-acylation. It has been noted that these hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides and alkyl halides. smolecule.com These reactions would result in the formation of ester and ether linkages, respectively. The specific conditions for these reactions, such as the choice of base and solvent, would be critical to control the degree of substitution and prevent side reactions.

The primary amine group is nucleophilic and can participate in various substitution reactions. For instance, it can react with acyl chlorides or acid anhydrides to form amides, or with alkyl halides to form secondary and tertiary amines. Furthermore, this compound can be used in reductive amination reactions with aldehydes or ketones to yield more complex secondary amines. The compound has also been noted for its ability to participate in photocyclization reactions to form isoquinoline derivatives.

Detailed research findings on specific substitution reactions and the characterization of the resulting products are limited. However, the general reactivity of the functional groups is well-established in organic chemistry.

| Functional Group | Reagent Class | Product Class | Citation |

| Hydroxyl (-OH) | Acyl chlorides, Alkyl halides | Esters, Ethers | smolecule.com |

| Amine (-NH₂) | Acyl chlorides, Acid anhydrides | Amides | |

| Amine (-NH₂) | Aldehydes/Ketones (Reductive amination) | Secondary Amines |

Polymerization Studies and Formation of Poly(dihydroxybenzylamine) Analogues

There is a significant body of research on the oxidative polymerization of dopamine (B1211576) and its analogues, leading to polydopamine (PDA) and related materials with strong adhesive properties. researchgate.netacs.org A key area of this research has been the study of dopamine's lower homologue, 3,4-dihydroxybenzylamine (3,4-DHBA). The oxidative polymerization of 3,4-DHBA results in the formation of poly(3,4-dihydroxybenzylamine) (PDHBA), a material that also exhibits strong adhesion to various surfaces. researchgate.net

In stark contrast, there is a notable absence of published research on the polymerization of this compound. The structural difference between the 3,4- and 3,5-isomers is critical. The catechol unit (1,2-dihydroxybenzene) in 3,4-DHBA is crucial for the polymerization mechanism, which is believed to proceed through the formation of an ortho-quinone. mdpi.com The resorcinol (B1680541) structure (1,3-dihydroxybenzene) of this compound means it cannot form an ortho-quinone in the same manner, which likely accounts for the lack of similar polymerization behavior.

While no studies on poly(this compound) were found, the extensive research on its isomer highlights the importance of the hydroxyl group positioning on the aromatic ring for polymerization. The table below summarizes the findings for the polymerization of the 3,4-isomer, which provides context for the type of research that is absent for this compound.

| Monomer | Polymerization Method | Resulting Polymer | Key Findings | Citation |

| 3,4-Dihydroxybenzylamine | Autoxidation with air in Tris buffer | Poly(3,4-dihydroxybenzylamine) (PDHBA) | Forms deeply colored oligomer/polymer products that strongly adhere to surfaces. | researchgate.net |

| 3,4-Dihydroxybenzylamine | Oxidative Polymerization | Poly(3,4-dihydroxybenzylamine) (PDHBA) | Provides a good coating for different substrates. | researchgate.net |

Structure Activity Relationship Sar and Rational Design of 3,5 Dihydroxybenzylamine Derivatives

Systematic Derivatization Strategies for Modulating Biological Activity

Systematic derivatization is a cornerstone of medicinal chemistry, aimed at optimizing the biological activity, selectivity, and metabolic stability of a lead compound. For 3,5-Dihydroxybenzylamine, this involves targeted modifications of its key functional moieties.

The electronic properties and hydrogen-bonding capacity of the 3,5-dihydroxyphenyl ring are critical determinants of biological activity. The specific meta-positioning of the hydroxyl groups, as opposed to ortho (e.g., 3,4-dihydroxy) or para arrangements, significantly influences receptor binding and enzyme inhibition.

Alkylation or Acylation of Hydroxyl Groups: Converting one or both hydroxyl groups to ethers (e.g., methoxy) or esters can modulate lipophilicity and hydrogen-bonding capabilities. This can impact cell permeability and target interaction. For example, the 3-methoxytyramine metabolite of dopamine (B1211576) shows altered transport characteristics compared to dopamine itself. nih.gov

Table 1: Potential Aromatic Ring Modifications and Their Rationale

| Modification Type | Example Substituent | Rationale for Activity Modulation |

|---|---|---|

| Etherification | Methyl (-OCH₃) | Increases lipophilicity; removes hydrogen bond donor capability. |

| Esterification | Acetyl (-OCOCH₃) | Acts as a potential prodrug strategy; alters solubility. |

| Halogenation | Fluoro (-F), Chloro (-Cl) | Modifies electronic properties and metabolic stability. |

| Alkylation | Methyl (-CH₃), Ethyl (-C₂H₅) | Increases steric bulk and lipophilicity. |

The primary aminomethyl group is a key site for interaction with biological targets and a handle for chemical modification. Its basicity and hydrogen-bonding potential are central to forming ionic bonds and hydrogen bonds with amino acid residues in proteins. Derivatization of this group can profoundly alter a molecule's biological profile. nih.govjst.go.jp

Common derivatization strategies include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can influence selectivity for different receptor subtypes. jst.go.jp However, extensive N-alkylation can also dramatically reduce activity, as seen in studies of dopamine transporter substrates where this modification reduced transport. nih.gov

N-Acylation: The formation of amides via acylation neutralizes the basicity of the amine and introduces a new functional group capable of different interactions. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are commonly used for this purpose. iu.edu

Formation of Schiff Bases or Imines: Reaction with aldehydes or ketones can form imines, which can be a reversible linkage or a precursor to secondary amines upon reduction.

N-Arylation: Attachment of an aryl or heteroaryl group can introduce additional π-π stacking interactions with the biological target.

Many analytical methods rely on the derivatization of primary amines with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) to create stable, detectable products for HPLC analysis. thermofisher.com These same reactions can be employed synthetically to create new derivatives for biological testing.

Table 2: Examples of Amine Derivatization and Potential Effects

| Derivatization Reaction | Resulting Functional Group | Potential Impact on Biological Activity |

|---|---|---|

| N-Methylation | Secondary Amine (-NHCH₃) | May alter receptor selectivity; can change binding affinity. jst.go.jp |

| N-Acetylation | Amide (-NHCOCH₃) | Neutralizes charge; introduces H-bond acceptor; may decrease activity at some targets. |

| Reaction with FMOC-Cl | Carbamate | Increases molecular size and lipophilicity; often used for analytical purposes but can alter bioactivity. thermofisher.com |

| Reductive Amination | Secondary/Tertiary Amine | Allows introduction of diverse substituents to tune properties. |

This compound can be incorporated into larger molecular constructs, such as antibody-drug conjugates (ADCs) or other targeted drug delivery systems, through the use of chemical linkers. mdpi.comcam.ac.uk The linker's role is to connect the benzylamine (B48309) moiety (acting as a payload or a targeting group) to another molecule, and its chemical nature dictates the stability and release mechanism of the conjugate. nih.gov

Linkers can be broadly categorized as:

Non-cleavable Linkers: These form a stable bond, and the drug is released only upon degradation of the entire conjugate, for example, through lysosomal proteolysis of an antibody. nih.gov

Cleavable Linkers: These are designed to break under specific physiological conditions found at the target site, such as changes in pH, redox potential, or the presence of specific enzymes. cam.ac.uk This allows for the controlled release of the active drug. mdpi.com Examples include acid-labile linkers, disulfide linkers (cleaved in a reducing environment), and peptide linkers (cleaved by proteases). cam.ac.uk

A self-immolative linker attached to a radiation-activated trigger based on a 3,5-dimethylbenzyl alcohol moiety has been developed, highlighting the utility of the 3,5-disubstituted benzyl (B1604629) scaffold in advanced drug delivery systems. nih.gov This suggests that this compound could be similarly employed in prodrugs that release the active compound upon a specific trigger.

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to predict and rationalize the biological activity of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its molecular target. jpionline.org For a series of this compound derivatives, docking studies can:

Identify the most likely binding pose within a receptor's active site.

Elucidate key interactions, such as hydrogen bonds with specific amino acid residues or π-stacking with aromatic side chains. nih.gov

Estimate the binding affinity through scoring functions, which can rank different derivatives. nih.gove3s-conferences.org

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. nih.gov MD simulations provide insights into the conformational changes and dynamic interactions that govern the binding event, offering a more refined understanding of the SAR. mdpi.com

Table 3: Illustrative Output from a Molecular Docking Study

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Compound A | -8.5 | Asp-110, Ser-192 | Hydrogen Bond, Ionic |

| Compound B | -7.2 | Tyr-308, Phe-289 | Hydrogen Bond, π-π Stacking |

| Compound C | -6.1 | Val-114 | Hydrophobic Interaction |

This table is for illustrative purposes to show typical data generated from molecular docking.

QSAR is a computational method that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. allsubjectjournal.com A QSAR model is typically expressed as a mathematical equation that relates biological activity (e.g., IC₅₀) to calculated molecular descriptors. nih.gov

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing and testing a training set of compounds to determine their biological activity.

Calculating a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, polar surface area), electronic descriptors (e.g., partial charges), and topological indices.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates the descriptors with activity. allsubjectjournal.comnih.gov

Validating the model using an external test set of compounds to ensure its predictive power. mdpi.com

A successful QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. allsubjectjournal.commdpi.com Descriptors related to molecular density, topology, and geometry have been found to be important factors in determining the cytotoxic properties of other complex molecules. nih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,4-Dihydroxybenzylamine (B7771078) |

| Dopamine |

| 3-Methoxytyramine |

| Trifluoroacetic anhydride (TFAA) |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| o-phthalaldehyde (OPA) |

SAR Correlating with Specific Biological Activities

The biological effects of this compound derivatives are intricately linked to their chemical structures. The orientation and nature of substituent groups on the phenyl ring and modifications to the aminomethyl side chain can dramatically alter the compound's interaction with biological targets.

The 3,5-dihydroxyphenyl moiety, also known as a resorcinol (B1680541) group, is a crucial feature for the enzyme inhibitory activity of several classes of compounds. The precise arrangement of hydroxyl groups and other substituents dictates the potency and selectivity of these inhibitors.

Research into a series of 3,5-dihydroxybenzoyl-hydrazineylidene analogs has shed light on their potential as tyrosinase inhibitors. nih.gov A study synthesizing and evaluating these compounds revealed that their inhibitory profiles were variable and dependent on the specific substitutions made to the scaffold. nih.gov The most potent analog in this series featured a 4-methoxyphenyl (B3050149) group and demonstrated a competitive mode of inhibition. nih.gov This suggests that the electronic and steric properties of the substituent play a significant role in the molecule's ability to bind to the active site of tyrosinase. nih.gov

Similarly, the 3,5-dihydroxyphenyl group has been identified as an important structural element for the inhibition of DNA methyltransferase (DNMT) enzymes. tandfonline.com In a study of resveratrol-salicylate derivatives , compounds possessing a 3,5-dihydroxyphenyl group showed selective inhibition of DNMT3A and DNMT3B over DNMT1. tandfonline.com A detailed comparison within this series indicated that having two hydroxyl groups at the 3 and 5 positions resulted in a more potent enzyme inhibitory profile compared to a single hydroxyl group at the 4-position. tandfonline.com This highlights the importance of the resorcinol structure for interacting with these specific DNMT isoforms. tandfonline.com

Another study on N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine identified it as a novel and potent inhibitor of human tyrosinase, being significantly more active than reference compounds like kojic acid. nih.gov The strong inhibitory activity was attributed to the combination of the 6-hydroxyindole (B149900) moiety with the resorcinol group, indicating a synergistic effect between these two structural components. nih.gov This compound also displayed a unique inactivation mechanism that was dependent on the presence of the enzyme's substrate, L-DOPA. nih.gov

Table 1: Enzyme Inhibition by 3,5-Dihydroxyphenyl Derivatives

| Compound Class | Derivative | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| 3,5-Dihydroxybenzoyl-hydrazineylidene | Analog with 4-methoxyphenyl moiety | Tyrosinase | 55.39 ± 4.93 |

| Resveratrol-salicylate | Compound 9 (3,5-dihydroxyphenyl) | DNMT3A | 40 |

| DNMT3B | 52 | ||

| Compound 8 (4-hydroxyphenyl) | DNMT3A | 281 | |

| DNMT3B | 156 | ||

| N-(3,5-dihydroxybenzoyl)-tryptamine | N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine | Human Tyrosinase | 9.1 |

| N-(3,5-dihydroxybenzoyl)serotonin | Human Tyrosinase | 842 | |

| Reference Compounds | Kojic Acid | Human Tyrosinase | 310 |

| 6-Hydroxyindole | Human Tyrosinase | 22 |

This table presents the half-maximal inhibitory concentration (IC50) values for various derivatives containing a 3,5-dihydroxyphenyl moiety against different enzymes, illustrating the structure-dependent nature of their inhibitory activity.

The structural characteristics of this compound derivatives are pivotal in determining their binding affinity and selectivity for specific receptors. Modifications to the core structure can switch a compound's activity from an agonist to an antagonist or alter its receptor preference.

Stilbene (B7821643) derivatives of resveratrol (B1683913) , which contains a 3,5-dihydroxyphenyl ring, have been developed as selective aryl hydrocarbon receptor (AhR) modulators. nih.govebi.ac.uk A study of 24 synthesized stilbenes found that all exhibited a higher affinity for AhR than resveratrol itself. nih.gov The nature and position of substituents on the phenyl rings were critical for both affinity and functional outcome (agonist versus antagonist). For example, specific chloro and trifluoromethyl substitutions resulted in high-affinity antagonists, while a different combination of the same substituents produced a potent, high-affinity agonist. nih.govebi.ac.uk This demonstrates that subtle electronic and steric changes can flip the functional activity of the ligand at the receptor. nih.gov

In the realm of opioid receptors, a series of 3-benzylaminomorphinan derivatives were synthesized to explore their binding affinities at mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. nih.gov The presence and position of a hydroxyl group on the benzyl moiety significantly influenced binding affinity and selectivity. While the parent compounds, butorphan (B10826112) and cyclorphan, have a free phenolic hydroxyl group, derivatives with a benzylamino group at the 3-position showed varied activities. nih.gov For instance, the 3-(3′-hydroxybenzyl)amino-17-methylmorphinan analog was found to be a highly selective MOR full agonist. nih.gov This suggests that the 3-hydroxy substitution on the benzylamine portion is favorable for MOR binding and activation.

Table 2: Aryl Hydrocarbon Receptor (AhR) Binding Affinities of Stilbene Derivatives

| Compound | Substitutions | Activity | Ki (nM) |

|---|---|---|---|

| 4b | (E)-1-(4'-chlorophenyl)-2-(3,5-dichlorophenyl)ethene | Antagonist | 1.2 |

| 4j | (E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene | Antagonist | 1.4 |

| 4e | (E)-1-(4'-trifluoromethylphenyl)-2-(3,5-ditrifluoromethylphenyl)ethene | Antagonist | 2.1 |

| 4i | (E)-1-(4'-trifluoromethylphenyl)-2-(3,5-dichlorophenyl)ethene | Agonist | 0.2 |

This table shows the inhibitory constant (Ki) values for several stilbene derivatives at the Aryl Hydrocarbon Receptor (AhR), indicating how different substitutions affect binding affinity and functional activity. nih.govebi.ac.uk

The interaction of this compound derivatives with their molecular targets initiates cascades of intracellular signaling events. The specific nature of these interactions, governed by the ligand's structure, determines which pathways are activated or inhibited.

The binding of stilbene derivatives to the Aryl Hydrocarbon Receptor (AhR) directly impacts its associated signaling pathways. nih.govresearchgate.net As ligand-activated transcription factors, AhR agonists translocate to the nucleus, dimerize with the ARNT protein, and bind to specific DNA sequences to regulate the expression of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1). researchgate.net The SAR of stilbene derivatives, which determines their agonist or antagonist character, therefore directly translates into their ability to either induce or block the transcription of these genes. nih.govresearchgate.net A selective AhR agonist like derivative 4i would be expected to strongly activate this pathway, while antagonists like 4b , 4j , and 4e would inhibit it. nih.gov

While direct SAR studies on this compound derivatives modulating specific kinase pathways are less common, the broader class of phenolic compounds is known to influence signaling cascades. For instance, stress-activated protein kinase pathways, such as the JNK and p38 signaling pathways, can be modulated by compounds that induce oxidative stress. acs.org The activation of these pathways is often dependent on the specific chemical structure of the modulating agent and its ability to interact with upstream components, such as receptor tyrosine kinases or G-protein coupled receptors. mdpi.com The activation of the Ras/Raf/MEK/ERK signaling pathway, for example, is a sequential cascade that can be influenced by compounds binding to cell surface receptors. mdpi.com Therefore, the SAR that governs the receptor binding of this compound derivatives would consequently determine their downstream effects on such kinase cascades.

Biological Activities and Mechanistic Investigations of 3,5 Dihydroxybenzylamine

Elucidation of Molecular Mechanisms of Action

Role of Metabolites (e.g., Quinones, Semiquinones) in Bioactivity

The metabolic fate of 3,5-dihydroxybenzylamine and the role of its potential metabolites in its biological activity are not as extensively characterized as those of its catechol-containing isomer, 3,4-dihydroxybenzylamine (B7771078). The 3,5-dihydroxy (resorcinol) structure does not undergo oxidation to form an ortho-quinone, a common activation pathway for catechols that leads to the formation of reactive quinone methides. scienceopen.comnih.govnih.gov

However, the resorcinol (B1680541) moiety can be metabolized. Studies on analogous compounds, such as orcinol (B57675) (3,5-dihydroxytoluene), show that enzymatic systems can hydroxylate the ring to form trihydroxy-derivatives. ebi.ac.uk For instance, the fungus Aspergillus niger metabolizes orcinol into 2,3,5-trihydroxytoluene, which can be further oxidized to form quinonoid species like 2-hydroxy-6-methyl-1,4-benzoquinone. ebi.ac.uk Another potential oxidation pathway involves ceruloplasmin, which, in the presence of superoxide (B77818) radicals, can oxidize orcinol. ebi.ac.uk While it is plausible that this compound could undergo similar oxidative transformations to yield reactive intermediates, direct scientific evidence identifying these metabolites and linking them to specific biological activities is not prominently featured in current literature.

Interactions with Biological Macromolecules and Cellular Components

The interaction of small molecules with biological macromolecules is the foundation of their pharmacological effects. longdom.orgmdpi.com These interactions are governed by non-covalent forces, including hydrogen bonds, ionic interactions, hydrophobic effects, and π-stacking. gla.ac.uknih.govutah.edu The specific arrangement of functional groups on this compound dictates its potential for these interactions.

Protein-Ligand Interactions

While specific protein targets of this compound are not extensively documented, the 3,5-dihydroxyphenyl structural motif is a recognized pharmacophore in medicinal chemistry. This moiety serves as a scaffold in the design of various enzyme inhibitors and receptor ligands.

Research on related "resorcinolamines" has provided insights into the potential protein interactions for this class of compounds. Early studies assessed the affinity of resorcinolamines for β-adrenoceptors, indicating a capacity for interaction with G-protein coupled receptors. researchgate.net More recently, analogues have been synthesized using 1-(3,5-dihydroxyphenyl)ethanone as a starting material to develop specific inhibitors of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net Furthermore, the closely related metabolite 3,5-dihydroxybenzoic acid (3,5-DHBA) has been identified as an agonist for the HCAR1 (GPR81) receptor, which is involved in regulating carcinogenesis and neurogenesis. nih.gov These findings suggest that this compound likely interacts with various enzymes and receptors, although detailed binding studies, such as the determination of dissociation constants (K_d) or inhibition constants (IC₅₀) for specific protein targets, are not widely reported.

Nucleic Acid Binding and Perturbation

There is a notable lack of direct scientific evidence concerning the binding of this compound to nucleic acids like DNA or RNA. In contrast, its isomer, 3,4-dihydroxybenzylamine, has been studied as an inhibitor of DNA polymerase, suggesting an interaction with the DNA replication machinery, likely mediated by its oxidation products. medchemexpress.comnih.gov

For this compound, any potential interaction would be governed by different chemical principles. Studies using fluorescence spectroscopy have demonstrated that resorcinolamines can engage in hydrogen bonding with phosphate (B84403) anions and other anionic species in aqueous solutions. oup.comepdf.pub This suggests a possibility for weak, non-covalent electrostatic interactions between the hydroxyl groups of this compound and the negatively charged phosphate backbone of DNA or RNA. nih.gov However, without specific studies involving techniques like UV-visible spectroscopy, fluorescence titration, or circular dichroism with nucleic acids, the nature and significance of any such interaction remain speculative. springernature.com

Membrane Interactions and Permeability Studies

The ability of a molecule to cross cellular membranes is a critical determinant of its bioavailability and intracellular activity. This process can occur via passive diffusion or be mediated by transporters. Currently, there are no specific studies in the scientific literature that investigate the interaction of this compound with lipid bilayers or that quantify its membrane permeability.

General experimental methods are well-established for assessing membrane interactions and permeability. For example, the membrane potential-sensitive dye DiSC₃(5) can be used to measure membrane depolarization, while propidium (B1200493) iodide (PI) uptake assays can quantify membrane permeabilization. frontiersin.orgresearchgate.net The parallel artificial membrane permeability assay (PAMPA) is another common in vitro tool for predicting passive intestinal absorption. The application of these techniques would be necessary to characterize how this compound interacts with and traverses cellular membranes.

Preclinical Research and Therapeutic Potential of 3,5 Dihydroxybenzylamine

Pharmacodynamics and Target Engagement Assessments

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body and the mechanisms of their action.

The identification of pharmacodynamic biomarkers is a critical step in drug development to provide evidence of target engagement and to understand the biological response to a new therapeutic agent. nih.govnih.govplos.orgfrontiersin.org For 3,5-Dihydroxybenzylamine, specific pharmacodynamic biomarkers have not yet been extensively identified or validated in preclinical or clinical studies. Future research would need to focus on identifying molecular or cellular changes that occur in response to the compound to establish reliable biomarkers for its activity.

Pharmacokinetics and Metabolic Fate Investigations

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). droracle.ai

Direct and comprehensive pharmacokinetic studies detailing the absorption, distribution, and excretion of this compound are limited in the available literature. However, research on structurally related compounds can provide some insights. A study on the 3H-labeled compound fenoterol (B1672521) hydrobromide, which contains a 1-(3,5-dihydroxyphenyl) group, was conducted in mice. nih.gov

Following oral administration, fenoterol was absorbed rapidly, with peak concentrations reached within 30 minutes. nih.gov The distribution of radioactivity was highest in the digestive tract, followed by the kidneys, trachea, and liver. nih.gov Notably, the concentration in the brain tissue was found to be particularly low. nih.gov

Excretion of the compound and its metabolites varied with the route of administration. After intravenous administration, approximately 81% of the radioactivity was excreted in the urine and 16% in the feces within 72 hours. nih.gov In contrast, oral administration resulted in about 45% excretion in the urine and 45% in the feces over the same period. nih.gov The primary form of the compound found in urine, serum, liver, and kidneys were conjugates, with very little of the parent compound being detected. nih.gov The binding of fenoterol to serum protein was low, at approximately 3-5%. nih.gov

It is important to emphasize that while fenoterol is structurally related to this compound, these pharmacokinetic data may not be directly extrapolated and dedicated ADME studies on this compound are necessary.

Biotransformation Pathways and Metabolite Identification

The biotransformation of xenobiotics, including therapeutic candidates like this compound, is a critical aspect of preclinical research. This process, primarily occurring in the liver, involves a series of enzymatic reactions that modify the chemical structure of a compound to facilitate its excretion. These metabolic transformations are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For this compound, its resorcinol-type structure, characterized by hydroxyl groups at the 3 and 5 positions of the benzene (B151609) ring, suggests potential metabolism through pathways such as methylation and dehydroxylation. However, specific research on the biotransformation of this compound is limited, and much of the understanding is inferred from studies on structurally related compounds.

Methylation

O-methylation is a common pathway in the metabolism of phenolic compounds, catalyzed by enzymes such as catechol-O-methyltransferase (COMT). mhmedical.com This enzyme transfers a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. mhmedical.comnih.gov While COMT classically acts on catechol structures (compounds with adjacent hydroxyl groups), there is evidence that other methyltransferases can methylate resorcinol (B1680541) and phloroglucinol (B13840) derivatives. For instance, a mycobacterial O-methyltransferase has been shown to methylate resorcinol and phloroglucinol. nih.gov

In the context of this compound, which possesses a resorcinol moiety, methylation would theoretically lead to the formation of mono- and di-methylated metabolites. The potential metabolites would be 3-hydroxy-5-methoxybenzylamine and 3,5-dimethoxybenzylamine. Research on benzenediol lactones, which also contain a resorcinol-like ring, has demonstrated that engineered O-methyltransferases can produce both mono- and di-methylated products. acs.org This suggests that, should this compound undergo methylation, a similar pattern of metabolite formation could be possible. However, it is important to note that direct evidence from preclinical studies identifying these specific methylated metabolites of this compound is not currently available in the scientific literature.

Dehydroxylation

Dehydroxylation, the removal of a hydroxyl group, is a metabolic transformation predominantly carried out by the gut microbiota. tandfonline.comnih.gov This process is well-documented for catechol compounds, where gut bacteria can remove a hydroxyl group, significantly altering the compound's bioactivity. nih.govbiorxiv.org

The potential for dehydroxylation of this compound is less clear. As a resorcinol derivative, its metabolic fate may differ from that of catechols. Studies on the metabolism of resorcinol itself in rats indicate that it is primarily metabolized through Phase II conjugation reactions, such as glucuronidation and sulfation, with little evidence of dehydroxylation. dep.state.pa.usnih.gov However, the gut microbiome possesses a wide array of enzymes capable of metabolizing various polyphenols. tandfonline.comnih.gov For example, phloroglucinol (1,3,5-trihydroxybenzene), which is structurally related to the resorcinol ring of this compound, is a known intermediate in the microbial degradation of larger polyphenols like flavonoids and tannins and can be further metabolized by gut bacteria. nih.govresearchgate.net This suggests that microbial metabolism of the resorcinol ring of this compound could potentially occur, although specific studies confirming this and identifying the resulting metabolites, such as 3-hydroxybenzylamine, are lacking.

The following table summarizes the potential, but not yet experimentally confirmed, metabolites of this compound based on known metabolic pathways for similar structures.

| Parent Compound | Biotransformation Pathway | Potential Metabolite |

| This compound | Methylation | 3-Hydroxy-5-methoxybenzylamine |

| This compound | Methylation | 3,5-Dimethoxybenzylamine |

| This compound | Dehydroxylation | 3-Hydroxybenzylamine |

Advanced Analytical Methodologies for 3,5 Dihydroxybenzylamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 3,5-Dihydroxybenzylamine from complex matrices and its structural isomers. The polarity imparted by the two hydroxyl groups and the primary amine makes it suitable for several chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for quantifying electrochemically active compounds like dihydroxybenzylamines. mdpi.comresearchgate.net The principle involves the oxidation or reduction of the analyte at the surface of an electrode set at a specific potential, generating a current that is proportional to the analyte's concentration. The catechol moiety of this compound is readily oxidizable, making this technique particularly suitable.

Numerous studies employ HPLC-ECD for the analysis of catecholamines, using the isomer 3,4-Dihydroxybenzylamine (B7771078) as an internal standard to ensure accuracy and precision. tandfonline.comnih.govmdpi.com These methods can be adapted for this compound, which would exhibit a distinct retention time from the 3,4-isomer due to differences in their interaction with the stationary phase. Separation is typically achieved using reverse-phase C18 columns with an acidic mobile phase containing an ion-pairing agent to improve peak shape and retention. tandfonline.com

Table 1: Example HPLC-ECD Parameters for Dihydroxybenzylamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reverse Phase C18, 5 µm | tandfonline.com |

| Mobile Phase | 0.1M Sodium Acetate, 0.1M Citric Acid, 0.5 mM Sodium Octyl Sulfate, 0.15 mM EDTA, 5% Methanol | tandfonline.com |

| Flow Rate | 0.35 - 1.0 mL/min | turkjps.orgpubcompare.ai |

| Detector | Electrochemical Detector (ECD) with Glassy Carbon Working Electrode | mdpi.comturkjps.org |

| Detection Potential | +250 mV to +800 mV | turkjps.orgnih.gov |

| Internal Standard | 3,4-Dihydroxybenzylamine (DHBA) | amuzainc.comnih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) with Fluorescence Detection

For highly polar compounds like this compound that show weak retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. mdpi.comrsc.org HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, facilitating the retention of hydrophilic analytes. scispace.com

HILIC is often coupled with fluorescence detection for catechol compounds, which exhibit native fluorescence. nih.govresearchgate.net An enhanced signal can be achieved in the acetonitrile-rich mobile phases typical of HILIC. nih.govscispace.com Studies have successfully separated a range of catechol compounds, including the internal standard 3,4-dihydroxybenzylamine, using zwitterionic HILIC columns like ZIC®-cHILIC. nih.govrsc.orgresearchgate.net This methodology allows for the separation of eight different catechol compounds within 15 minutes, with limits of detection in the nanomolar range. nih.gov

Table 2: HILIC System Parameters for Catechol Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | ZIC®-cHILIC (phosphorylcholine stationary phase) | nih.govmerckmillipore.com |

| Mobile Phase | 20 mM Ammonium Formate (pH 2.5) / Acetonitrile (20/80 v/v) | rsc.orgresearchgate.net |

| Detection | Fluorescence | nih.govscispace.com |

| Excitation λ | 280 nm | scispace.com |

| Emission λ | 320 nm | scispace.com |

| Internal Standard | 3,4-Dihydroxybenzylamine (DHBA) | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of metabolites in biological samples. mdpi.comnih.gov Due to the low volatility of polar compounds like this compound, a chemical derivatization step is required prior to analysis. nih.govmdpi.com This process, typically trimethylsilylation, replaces active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. nih.govnih.gov

Once derivatized, the analyte is separated by the gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing both quantitative data and mass information that aids in identification. nih.gov GC-MS-based metabolite profiling can detect hundreds of small molecules in a single run, making it a valuable tool for untargeted analysis where the presence of this compound or its metabolites might be investigated. mdpi.commdpi.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. beilstein-journals.orgjchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. One-dimensional (1D) spectra like ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, are used for complete structural characterization. rsc.org

For this compound, NMR is crucial for distinguishing it from its isomers, such as 3,4-Dihydroxybenzylamine. The substitution pattern on the aromatic ring directly influences the chemical shifts and splitting patterns (multiplicity) of the aromatic protons.

¹H NMR: The symmetrical structure of this compound would result in a distinct pattern for the three aromatic protons compared to the asymmetrical 3,4-isomer.

¹³C NMR: The number of unique carbon signals will confirm the molecular symmetry. The symmetrical 3,5-isomer would show fewer signals in the aromatic region than the 3,4-isomer.

Table 3: Predicted ¹H NMR Distinctions for Dihydroxybenzylamine Isomers

| Isomer | Aromatic Protons | Expected Splitting Pattern (Multiplicity) |

|---|---|---|

| This compound | 3 | 1 triplet, 2 doublets (or complex multiplets depending on coupling) |

| 3,4-Dihydroxybenzylamine | 3 | 1 doublet, 1 doublet of doublets, 1 doublet |

Mass Spectrometry (MS) for Identification and Absolute Quantification

Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. creative-proteomics.com For this compound (C₇H₉NO₂), high-resolution MS can confirm its elemental formula by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected precursor ion. The resulting fragment ions create a "fingerprint" that is characteristic of the molecule's structure, enabling its specific detection in a complex mixture and differentiation from isomers. nih.govnih.gov Isomers like 3,5- and 3,4-dihydroxybenzylamine will produce unique fragmentation patterns, allowing for their unambiguous identification. nih.gov

Furthermore, MS is a powerful tool for absolute quantification, especially when using an isotopically labeled internal standard. univ-paris13.frnih.govnih.gov Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allow for the highly selective and sensitive quantification of a target analyte by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net This approach is considered the gold standard for quantitative bioanalysis.

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value/Description |

|---|---|

| Chemical Formula | C₇H₉NO₂ |

| Average Molecular Weight | 139.15 g/mol |

| Monoisotopic Molecular Weight | 139.0633 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), positive mode is typical for amines |

| Precursor Ion (M+H)⁺ | m/z 139.06 |

| MS/MS Fragmentation | Would involve characteristic losses from the benzylamine (B48309) structure |

| Quantification Method | Isotope Dilution with a stable isotope-labeled standard; Selected Reaction Monitoring (SRM) |

Electrochemical and Other Advanced Detection Methods

Electrochemical methods are highly sensitive and selective, making them well-suited for the analysis of electroactive compounds like this compound. The presence of the dihydroxy-substituted benzene (B151609) ring makes it susceptible to oxidation, a property that is exploited in various electrochemical detection techniques.

Voltammetric techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox behavior of electroactive species. CV involves applying a linearly varying potential to an electrode and measuring the resulting current. frontiersin.org This provides information on the oxidation and reduction potentials of the analyte and the reversibility of the electrochemical process. frontiersin.orgnih.gov

For a compound like this compound, the two hydroxyl groups on the aromatic ring are expected to undergo oxidation to form a quinone-like structure. The potential at which this oxidation occurs is a characteristic feature of the molecule. The voltammetric response is influenced by factors such as the pH of the supporting electrolyte, the scan rate, and the electrode material. upm.edu.my Studies on similar catecholamine structures, such as 3,4-dihydroxybenzylamine, show a dependence of the redox peaks on these parameters. researchgate.net The oxidation process for dihydroxybenzene derivatives typically involves the transfer of two electrons and two protons. The stability of the resulting oxidized species determines the reversibility of the redox couple observed in the voltammogram. nih.gov

The general mechanism for the electrochemical oxidation of a dihydroxybenzylamine is illustrated below:

Dihydroxybenzylamine (Reduced Form) ⇌ Quinone Imine (Oxidized Form) + 2e⁻ + 2H⁺

This redox characterization is fundamental for developing quantitative electrochemical methods, such as differential pulse voltammetry or amperometry, which offer high sensitivity for detecting trace amounts of the analyte. researchgate.net

In bioanalytical assays, particularly those involving complex matrices like plasma or urine, the use of an internal standard (IS) is critical for ensuring accuracy and precision. An IS is a compound with similar physicochemical properties to the analyte, which is added in a known concentration to all samples and standards. nih.gov It helps to correct for variations during sample preparation and instrumental analysis. nih.gov

3,4-Dihydroxybenzylamine (DHBA), a structural isomer of this compound, is widely used as an internal standard for the quantification of catecholamines (e.g., dopamine (B1211576), norepinephrine, epinephrine) in biological samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or fluorescence detection (FLD). nih.govresearchgate.netnih.govmdpi.com Its structural similarity to endogenous catecholamines ensures that it behaves similarly during extraction and chromatographic separation, while being chromatographically resolved from them. researchgate.netnih.gov

The effectiveness of DHBA as an internal standard is based on several key properties:

Structural Similarity : It is a catecholamine, sharing the core dihydroxybenzene and amine functional groups with the analytes of interest. hmdb.ca

Electrochemical Activity : It is readily oxidized, allowing for sensitive detection by ECD alongside other catecholamines. arvojournals.orgthermofisher.com

Commercial Availability : It is available in high purity. mdpi.com

Absence in Samples : It is not naturally present in biological samples.

However, the recovery of DHBA can be poor in certain matrices, such as sheep plasma, which has led to the investigation of alternative internal standards like deoxyepinephrine (epinine) in specific applications. nih.gov The stability of DHBA, like other catecholamines, is also a consideration, with studies showing that storage at low temperatures and the addition of antioxidants can prevent degradation. arvojournals.org

The use of DHBA in a typical HPLC-ECD assay for catecholamines involves the following steps:

Addition of a fixed amount of DHBA to the biological sample.

Sample pre-purification, often involving alumina (B75360) extraction to isolate the catecholamines. nih.gov

Separation of the analytes and the IS using reverse-phase HPLC. researchgate.net

Detection of the compounds as they elute from the column using an electrochemical detector set at an appropriate oxidation potential. thermofisher.com

Quantification of the analytes by comparing the ratio of their peak area to the peak area of the DHBA internal standard against a calibration curve.

The table below presents findings from studies where 3,4-Dihydroxybenzylamine was used as an internal standard.

| Analytical Method | Analytes Measured | Matrix | Key Findings |

| HPLC-ECD | Norepinephrine, Epinephrine, Dopamine | Sheep Plasma | The recovery of DHBA from sheep plasma was found to be variable and poor, leading to the use of epinine (B195452) as a more suitable internal standard for this specific matrix. nih.gov |

| HPLC-FLD | Levodopa, Dopamine, Norepinephrine, Epinephrine, 3-O-methyldopa, Homovanillic acid | Rat Brain Tissue | DHBA was successfully used as an internal standard in a validated LC-FLD method for the simultaneous measurement of several catecholamines and their metabolites. nih.govresearchgate.netresearchgate.netipg.pt |

| HPLC-ECD | Dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC) | Aqueous Solution (PBS) | DHBA was used as an internal standard to study the stability of dopamine and DOPAC under various storage temperatures and antioxidant concentrations. DHBA was found to be slightly more stable than the other compounds. arvojournals.org |

| HPLC-ECD | Norepinephrine, 3,4-dihydroxyphenylglycol (B133932) (DHPG) | Human Plasma | DHBA was used as an internal standard in a method developed for the concurrent measurement of NE and its principal metabolite DHPG. nih.gov |

Role of 3,5 Dihydroxybenzylamine in Chemical Biology and Natural Product Context

3,5-Dihydroxybenzylamine as a Chemical Probe in Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. Due to its specific structural features, this compound serves as a valuable tool for investigating enzyme function and as a foundational structure for more complex probes. smolecule.com

Probing Enzyme Function and Specific Cellular Processes

The structure of this compound allows it to interact with various enzymes, making it a useful probe for studying their function and the cellular processes they regulate. Its similarity to endogenous catecholamines, such as dopamine (B1211576) and norepinephrine, enables it to interact with enzymes involved in neurotransmitter metabolism. wikipedia.org

One area of study is its potential as an enzyme inhibitor. smolecule.com For instance, research has indicated that it can inhibit catechol-O-methyltransferase (COMT), an enzyme critical for the metabolism of catecholamines. This inhibitory action is significant in research focused on neurodegenerative diseases where neurotransmitter pathways are disrupted. While much research has focused on its isomer, 3,4-dihydroxybenzylamine (B7771078) (3,4-DHBA), as an inhibitor of enzymes like thymidylate synthase, the unique positioning of the hydroxyl groups in the 3,5-isomer imparts distinct biological and chemical properties that are valuable for probing different molecular targets. smolecule.comnih.gov The 3,5-dihydroxy arrangement, as opposed to the catechol structure of the 3,4-isomer, alters its electronic distribution and hydrogen-bonding capacity, influencing its interaction with enzyme active sites.

| Enzyme Target Category | Rationale for Interaction | Research Context |

| Neurotransmitter-Metabolizing Enzymes (e.g., COMT) | Structural similarity to catecholamines. | Probing enzymatic pathways in neurodegenerative disease research. |

| Redox-Related Enzymes | The dihydroxybenzene structure can participate in redox reactions, potentially interacting with enzymes involved in oxidative stress. | The isomer 2,4-dihydroxybenzylamine (B1203790) is a known inhibitor of glutathione (B108866) reductase. |

| DNA Modifying Enzymes | Can act as an inhibitor of enzymes like DNA polymerase, as seen with its 3,4-isomer. | Investigating mechanisms of DNA replication and repair in cancer research. |

This table presents potential and confirmed enzyme interactions based on direct studies and comparisons with its structural isomers.

Development of Activity-Based Probes

Activity-based probes (ABPs) are powerful tools that covalently bind to the active site of specific enzymes, allowing for their detection and functional characterization. While this compound itself is not typically a complete ABP, its structure serves as a valuable scaffold for their development. smolecule.com

The key features of this compound that make it suitable as a scaffold for ABPs include:

A primary amine group: This provides a reactive handle for attaching reporter tags (like fluorophores or biotin) or electrophilic "warheads" that react with enzyme active sites. susupport.com

Hydroxyl groups: These can be modified to tune the molecule's solubility, cell permeability, and binding affinity for the target enzyme.

A stable aromatic ring: This provides a rigid core structure to which other functional components can be precisely oriented.

The synthesis of more complex molecules from this compound is a key application. Its unique reactivity allows for transformations like photocyclization to create isoquinoline (B145761) derivatives, which can serve as core structures for novel probes. This adaptability makes it an important intermediate in medicinal chemistry for creating new therapeutic agents and research tools. smolecule.com

Interconnections with Natural Product Biosynthesis Pathways

The this compound motif appears in the context of naturally occurring molecules, either as a potential biosynthetic building block or as a structural relative to bioactive compounds.

Potential Role as a Biosynthetic Precursor

The biosynthesis of many complex natural products proceeds through the assembly of simpler phenolic precursors. In the plant kingdom, the formation of Amaryllidaceae alkaloids, a diverse group of compounds with significant pharmacological activities, involves the condensation of tyramine (B21549) with a C6-C1 benzaldehyde (B42025) unit. mdpi.comcore.ac.uk Specifically, 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) is a known precursor that derives from the phenylpropanoid pathway and condenses with tyramine to form the central intermediate, norbelladine. mdpi.comnih.govresearchgate.net

While 3,4-dihydroxybenzaldehyde is the established precursor, the existence of various dihydroxy-substituted aromatic compounds in plant metabolic pools suggests a potential, if less common, role for related structures. The enzymatic machinery of specialized plant metabolism is sometimes flexible, raising the possibility that 3,5-dihydroxy-substituted precursors could be incorporated under certain conditions or in specific species, leading to novel alkaloid structures. However, current established pathways primarily point to the involvement of the 3,4-dihydroxy (catechol) pattern. mdpi.comrsc.org

Structural Analogue to Naturally Occurring Bioactive Molecules

This compound is a structural analogue of several important naturally occurring bioactive molecules, most notably the catecholamines. Catecholamines are a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine, all of which contain a 3,4-dihydroxybenzene (catechol) ring. wikipedia.orghmdb.ca

The key difference lies in the substitution pattern of the hydroxyl groups. The meta-dihydroxy arrangement of this compound contrasts with the ortho-dihydroxy (catechol) structure of endogenous catecholamines. This isomeric difference is critical and leads to distinct pharmacological and chemical properties.

| Compound | Substitution Pattern | Biological Significance |

| This compound | 3,5-dihydroxy (resorcinol-like) | Serves as a chemical probe and enzyme inhibitor. smolecule.com |

| Dopamine | 3,4-dihydroxy (catechol) | Key neurotransmitter in the brain involved in reward, motivation, and motor control. wikipedia.org |

| Norepinephrine | 3,4-dihydroxy (catechol) | Neurotransmitter and hormone involved in the "fight-or-flight" response, attention, and arousal. wikipedia.org |

| 3,4-Dihydroxybenzylamine | 3,4-dihydroxy (catechol) | A direct structural analogue of dopamine, often used as an internal standard for catecholamine analysis and studied for its own biological effects. sigmaaldrich.comnih.govnih.gov |

This structural analogy allows this compound to interact with biological systems that recognize catecholamines, such as metabolic enzymes, but often with different outcomes, making it a useful tool for dissecting these pathways.

Bioconjugation and Applications in Biomaterial Science

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined or enhanced properties. susupport.comj-morphology.com The functional groups of this compound make it a candidate for such applications, particularly in the development of novel biomaterials.

Research into its isomer, 3,4-dihydroxybenzylamine, provides significant insight into the potential applications of this class of molecules. Inspired by the adhesive proteins of marine mussels, dopamine and its analogues can undergo oxidative polymerization to form thin, adherent polymer films, known as polydopamine and its derivatives. acs.orgnih.gov Studies have shown that 3,4-dihydroxybenzylamine also polymerizes to form poly(3,4-dihydroxybenzylamine) (PDHBA), a material that strongly adheres to various surfaces. acs.orgresearchgate.net These coatings are of great interest for surface functionalization in biomedical devices, drug delivery, and tissue engineering. researchgate.netresearchgate.net

The catechol structure of the 3,4-isomer is key to this polymerization and adhesion. While the 3,5-dihydroxy (resorcinol) structure has different oxidative chemistry, it still possesses the potential for polymerization and cross-linking reactions. The primary amine of this compound can also be used as a point of attachment in bioconjugation strategies. For example, it can be reacted with activated carboxylic acids on proteins or other biomolecules using carbodiimide (B86325) chemistry (e.g., with EDC) to form stable amide bonds. thermofisher.com Furthermore, lignin, a renewable biopolymer, has been successfully derivatized with 3,4-dihydroxybenzylamine to create biomaterials with enhanced antioxidant and UV-blocking properties, demonstrating the utility of this chemical moiety in modifying natural polymers. bohrium.comktappi.kr Similar strategies could be envisioned for this compound to create functional biomaterials.

Polymerization for the Synthesis of Biomimetic Materials

The synthesis of polymers from this compound is not as extensively documented as that of its catechol-containing counterparts. However, its constituent parts—a resorcinol (B1680541) ring and a primary amine—are well-known precursors in the formation of certain classes of high-performance polymers, notably polybenzoxazines. Polybenzoxazines are a class of phenolic resins known for their excellent thermal stability, chemical resistance, and mechanical performance.

The fundamental synthesis of a benzoxazine (B1645224) monomer involves the reaction of a phenol, a primary amine, and formaldehyde (B43269). mdpi.com The resorcinol component of this compound is known to be highly reactive and can lead to benzoxazine polymers that cure at significantly lower temperatures than those based on standard phenols. mdpi.com For instance, benzoxazines derived from resorcinol show lower polymerization temperatures compared to those derived from standard phenol. mdpi.com

Theoretically, this compound could participate in benzoxazine formation in two ways:

As a Phenolic Component: The resorcinol ring can react with an external primary amine and formaldehyde to form an oxazine (B8389632) ring.

As both Phenol and Amine: The molecule itself contains both the phenolic hydroxyl groups and the primary amine necessary for polymerization, suggesting it could undergo self-polymerization or act as a multifunctional monomer in the presence of formaldehyde to create a complex, cross-linked network. The reactivity of such a system is influenced by the number of functional groups on the monomer. mdpi.com

The polymerization of multifunctional benzoxazines can lead to diverse and highly cross-linked polymer structures. mdpi.com The resulting polybenzoxazine network would feature free phenolic hydroxyl groups, which are valuable for subsequent chemical modifications or for imparting specific properties such as antioxidant activity or the ability to chelate metal ions, a common feature in biomimetic systems. The addition of phenols like resorcinol to benzoxazine monomers has been shown to create advanced, soluble polymers. acs.org While direct studies on the polymerization of this compound for biomimetic applications are not widely reported, the established reactivity of resorcinol in forming low-temperature curing, high-performance polybenzoxazines provides a strong basis for its potential in creating novel, functional biomaterials. researchgate.net

Table 1: Research Findings on Polymerization of Related Resorcinol-Based Compounds

| Monomer Type | Key Finding | Resulting Polymer Characteristics | Reference |

| Resorcinol-based benzoxazine | Exhibits a lower polymerization temperature compared to standard phenol-based benzoxazines. mdpi.com | High thermal stability and char yield. mdpi.commdpi.com | mdpi.commdpi.com |

| Multifunctional benzoxazines (from resorcinol and phloroglucinol) | Reactivity increases and polymerization temperature decreases with more oxazine units on the benzene (B151609) ring. mdpi.com | Highly cross-linked network with different chemical structures compared to monofunctional polymers. mdpi.com | mdpi.com |

| Cresol-based benzoxazine with resorcinol | Reacts to form soluble polymers, with some high molecular weight fractions observed. acs.org | Soluble polymers with molecular weights around 1500 Da and a high molecular weight fraction. acs.org | acs.org |

Surface Functionalization Applications

The application of this compound in the functionalization of surfaces is a niche but specific area. Unlike its 3,4-dihydroxy isomer, which is widely used to create adhesive coatings on a variety of substrates by mimicking mussel adhesive proteins, the use of this compound is documented in more specialized contexts. researchgate.netacs.org

One such documented application is in the treatment of biological surfaces, specifically keratin (B1170402) fibers. A patent describes a process for straightening hair that involves applying a composition containing denaturing agents, followed by heat treatment. google.com In this context, this compound hydrochloride is listed as a potential denaturing agent. google.comgoogle.com The process relies on the chemical agent to interact with the keratin protein structure, breaking and reforming bonds to alter the fiber's shape. This represents a specific form of surface modification applied to a biological substrate.

While this application does not involve the creation of a permanent, biomimetic coating in the materials science sense, it demonstrates the ability of the molecule to interact with and modify the properties of a biological surface. The resorcinol and amine functionalities are key to its interaction with the polar and hydrogen-bonding sites within the keratin protein.

Toxicological Profiles and Safety Assessment in Research and Development

In Vitro Cytotoxicity Assays on Non-Target Cell Lines

There is a notable absence of published studies detailing the cytotoxic effects of 3,5-Dihydroxybenzylamine on non-target cell lines. Such assays are fundamental in determining a compound's potential to induce cell death in healthy tissues and are a critical first step in safety assessment. Without this data, the basal toxicity of the compound at a cellular level is unknown.

Acute Toxicity Studies in Preclinical Models

No specific data from acute toxicity studies in preclinical models for this compound could be identified in the public domain. These studies are essential for determining the short-term adverse effects of a single or multiple high doses of a substance and for establishing its median lethal dose (LD50).

Subacute and Subchronic Toxicity Assessments

Information regarding the effects of repeated or continuous administration of this compound over intermediate durations is not available. Subacute (28-day) and subchronic (90-day) toxicity studies are crucial for identifying target organs for toxicity and for determining a no-observed-adverse-effect level (NOAEL) for longer-term exposure.

Genotoxicity and Mutagenicity Evaluations

There is a lack of publicly available data on the genotoxic and mutagenic potential of this compound. Standard genotoxicity assays, such as the Ames test or chromosomal aberration tests, are necessary to evaluate a compound's capacity to damage genetic material, which can have implications for carcinogenicity and heritable diseases.

Histopathological Examination of Major Organ Systems

In the absence of in vivo toxicity studies, there are no reports of histopathological examinations of major organ systems following exposure to this compound. Such examinations are critical for identifying any microscopic changes or damage to tissues and organs that may result from exposure to a chemical substance.

Q & A

Basic Research Questions

Q. How is 3,5-Dihydroxybenzylamine synthesized and purified for laboratory use?